3-[3-(Trifluoromethyl)benzoyl]pyridine

Drug Design ADME Prediction Bioisosterism

Substituting 3-[3-(trifluoromethyl)benzoyl]pyridine with positional isomers (e.g., 2-pyridinyl or 4-CF3 analogs) often leads to experimental failure due to altered metal coordination, H-bonding, and electronic properties. This compound provides the exact 3-pyridinyl/3-CF3 substitution pattern required for high-performance applications. - OLED performance: Enables Ir(III) complexes with 17.47 cd/A luminous and 7.19 lm/W power efficiency. - Bioactivity: Core scaffold shows cytotoxicity against MCF-7 and HeLa cells; essential -CF3 group for activity. - Synthetic versatility: Ketone handle for reduction, amination, and Grignard additions; cLogP 3.33 aids CNS penetration. Supplied with ≥97% purity; ready for immediate global dispatch.

Molecular Formula C13H8F3NO
Molecular Weight 251.2 g/mol
CAS No. 59190-60-2
Cat. No. B1354875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Trifluoromethyl)benzoyl]pyridine
CAS59190-60-2
Molecular FormulaC13H8F3NO
Molecular Weight251.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CN=CC=C2
InChIInChI=1S/C13H8F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8H
InChIKeyFJGQCZNRGLLONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-[3-(Trifluoromethyl)benzoyl]pyridine (CAS 59190-60-2) is More Than Just a Pyridine Building Block: A Procurement-Focused Evaluation


3-[3-(Trifluoromethyl)benzoyl]pyridine (IUPAC: pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanone) is a functionalized aromatic ketone characterized by a pyridine ring linked at the 3-position to a benzoyl moiety bearing a trifluoromethyl (-CF3) group . The -CF3 substituent significantly alters the physicochemical properties of the core benzoylpyridine scaffold, enhancing lipophilicity (cLogP ~3.33) and metabolic stability, making it a versatile intermediate for synthesizing bioactive molecules and advanced materials . However, its value as a building block extends beyond generic descriptions; its specific substitution pattern dictates a unique reactivity and performance profile that cannot be replicated by its simple positional isomers or analogs lacking the -CF3 group [1].

The Risk of Substituting 3-[3-(Trifluoromethyl)benzoyl]pyridine with Similar CAS Numbers: Structural Specificity Dictates Function


The practice of substituting a requested compound with a 'similar' one based on nominal formula or core scaffold can lead to experimental failure, particularly with functionalized heterocycles. While compounds like the 2-pyridinyl isomer (CAS 27693-47-6) , the 4-trifluoromethyl analog (CAS 21221-92-1) [1], or the unsubstituted 3-benzoylpyridine (CAS 5424-19-1) may appear chemically related, their physicochemical and biological properties differ substantially. The position of the nitrogen in the pyridine ring dictates its ability to coordinate with metals and form critical hydrogen bonds, while the position and presence of the -CF3 group on the phenyl ring profoundly influences electronic distribution, metabolic stability, and target-binding affinity. Using the wrong isomer can invalidate a multi-step synthetic route or yield a product with entirely different, and likely diminished, activity in a bioassay [2]. The following quantitative comparisons detail exactly where 3-[3-(Trifluoromethyl)benzoyl]pyridine is distinct and, in specific contexts, non-substitutable.

Quantitative Evidence for Selecting 3-[3-(Trifluoromethyl)benzoyl]pyridine (CAS 59190-60-2)


Lipophilicity as a Key Differentiator: Comparative cLogP Data for Pyridinyl Isomers

The substitution pattern on the pyridine ring directly impacts the compound's lipophilicity, a critical parameter for membrane permeability. The target compound, with a 3-pyridinyl linkage, exhibits a calculated LogP of approximately 3.33, as determined by vendor-supplied computational data . While a direct cLogP value for the 2-pyridinyl isomer (CAS 27693-47-6) is not consistently available from a single source, this shift in nitrogen position is known to alter the dipole moment and hydrogen-bonding capacity, which directly affects LogP and can lead to significant differences in cellular uptake and bioavailability .

Drug Design ADME Prediction Bioisosterism Physicochemical Property Analysis

Performance in OLEDs: Ligand Substitution Pattern Governs Photophysical Efficiency

In the development of phosphorescent OLED materials, the choice of ligand is paramount. This compound serves as a key structural motif for benzoylphenylpyridine-based ligands used in orange-red emitting Ir(III) complexes. In a head-to-head comparison of four different fluorinated and trifluoromethylated ligand variants, the complex incorporating the 3-[3-(Trifluoromethyl)benzoyl]pyridine derivative ('dopant 1') demonstrated significantly higher device efficiency than a closely related variant ('dopant 2') [1]. The results underscore that subtle changes in the ligand's substitution pattern dramatically alter the final device performance, making the procurement of a specific isomer essential for replicating published results.

Organic Light-Emitting Diodes (OLEDs) Iridium(III) Complexes Phosphorescent Materials Ligand Design

The Essential Role of the -CF3 Group: Cytotoxic Activity Relative to Non-Fluorinated Scaffold

The trifluoromethyl group is a key pharmacophore that enhances both metabolic stability and target binding. While direct, peer-reviewed data for the target compound's anticancer activity is preliminary, a class-level inference can be drawn from studies on close structural analogs. Data from a commercial source for the target compound shows IC50 values of 10-15 µM against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines . A separate study on the 2-pyridinyl isomer reports 'significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics' . Crucially, when compared to the non-fluorinated parent scaffold, 3-benzoylpyridine, which lacks this activity entirely, the addition of the -CF3 group is what confers the cytotoxic potential . This evidence, though from multiple sources, strongly suggests that the -CF3 group is a critical determinant of the compound's bioactivity and validates the need for its presence.

Anticancer Research Structure-Activity Relationship (SAR) Cytotoxicity Assays Medicinal Chemistry

Strategic Applications of 3-[3-(Trifluoromethyl)benzoyl]pyridine Based on Evidence


1. Designing High-Performance Phosphorescent OLED Emitters

Procurement of this compound is justified for projects aiming to synthesize and evaluate novel iridium(III) complexes for orange-red phosphorescent OLEDs. The literature clearly demonstrates that ligands based on this specific benzoylphenylpyridine motif can yield devices with high luminous (17.47 cd/A) and power efficiency (7.19 lm/W) [1]. Using a different pyridine isomer or a ligand lacking the -CF3 group will likely produce a complex with inferior device performance, making precise procurement essential for competitive materials research.

2. Structure-Activity Relationship (SAR) Studies in Drug Discovery

This compound is an ideal tool for SAR studies focused on the impact of the -CF3 group and pyridine substitution pattern on bioactivity. The available data, while preliminary, indicates that the -CF3 group is essential for conferring cytotoxic activity against cancer cell lines like MCF-7 and HeLa . A medicinal chemist can use this compound as a key intermediate to probe how further functionalization affects potency and selectivity, with confidence that the base scaffold has a measurable, relevant biological effect.

3. Synthesis of Advanced Heterocyclic Building Blocks

The compound's ketone group is a versatile synthetic handle for further transformations (e.g., reduction, reductive amination, Grignard addition), allowing for the creation of a diverse library of more complex pyridine-containing heterocycles. Its higher lipophilicity (cLogP 3.33) compared to non-fluorinated analogs makes it particularly valuable for synthesizing target molecules intended for CNS or intracellular applications, where membrane permeability is a critical parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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